![molecular formula C15H26N2O2 B10753578 Aphyllic acid](/img/no-structure.png)
Aphyllic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aphyllinic acid is a quinolizidine alkaloid derived from the plant Anabasis aphylla L. It is known for its bronchodilator and nerve-blocking activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aphyllinic acid can be synthesized through several methods. One common approach involves the reaction of its hydrochloride and nitroso derivatives with amino alcohols, resulting in cyclization to form aphylline . Another method includes the selective splitting off of nitroso groups in esters of the compound .
Industrial Production Methods
Industrial production of aphyllinic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Aphyllinic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of aphyllinic acid include amino alcohols, nitroso compounds, and various oxidizing and reducing agents . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of aphyllinic acid include aphylline and its derivatives
Wissenschaftliche Forschungsanwendungen
Aphyllinic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of aphyllinic acid involves its interaction with specific molecular targets and pathways. It is known to exert its effects by blocking nerve signals and relaxing bronchial muscles . The exact molecular targets and pathways involved in these actions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Aphyllinic acid is similar to other quinolizidine alkaloids such as lupinine, cytisine, and sparteine . it is unique in its specific biological activities and chemical properties. The comparison with these similar compounds highlights its potential for unique applications in various fields.
List of Similar Compounds
- Lupinine
- Cytisine
- Sparteine
Aphyllinic acid stands out due to its specific bronchodilator and nerve-blocking activities, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C15H26N2O2 |
---|---|
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
3-[(2S)-piperidin-2-yl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H26N2O2/c18-15(19)12-9-11(13-5-1-3-7-16-13)10-17-8-4-2-6-14(12)17/h11-14,16H,1-10H2,(H,18,19)/t11?,12?,13-,14?/m0/s1 |
InChI-Schlüssel |
VFENFLGNSRQELY-RFPFOJJUSA-N |
Isomerische SMILES |
C1CCN[C@@H](C1)C2CC(C3CCCCN3C2)C(=O)O |
Kanonische SMILES |
C1CCNC(C1)C2CC(C3CCCCN3C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.